Product packaging for 4-(2-Methoxyphenyl)benzonitrile(Cat. No.:CAS No. 113547-30-1)

4-(2-Methoxyphenyl)benzonitrile

Cat. No.: B039375
CAS No.: 113547-30-1
M. Wt: 209.24 g/mol
InChI Key: OBZWGNNLIGALAH-UHFFFAOYSA-N
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Description

Disclaimer: The following is a generic description for a benzonitrile derivative and requires verification by a qualified chemist. Specific applications and the research value of 4-(2-Methoxyphenyl)benzonitrile itself were not confirmed in the available data. This compound is a chemical compound offered For Research Use Only. It serves as a versatile synthetic intermediate in organic chemistry and materials science. Its molecular structure, incorporating a benzonitrile group linked to a 2-methoxyphenyl ring, makes it a valuable building block for the construction of more complex organic architectures. Researchers utilize this family of compounds in the synthesis of pharmaceuticals and agrochemicals, as well as in the development of advanced materials, including ligands for metal complexes in catalysis and organic electronic materials. The nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, while the methoxy-substituted biphenyl core can contribute to specific steric and electronic properties in the final target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO B039375 4-(2-Methoxyphenyl)benzonitrile CAS No. 113547-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-16-14-5-3-2-4-13(14)12-8-6-11(10-15)7-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZWGNNLIGALAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Methoxyphenyl Benzonitrile and Its Derivatives

Established Synthetic Routes and Reaction Mechanisms

Established synthetic routes provide the foundational framework for accessing 4-(2-methoxyphenyl)benzonitrile and related structures. These methods often rely on well-understood reaction mechanisms, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and cyclization strategies.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Carbopalladation of Nitriles)

Palladium-catalyzed reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, making them ideal for the synthesis of biaryl compounds like this compound.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of this compound, this typically involves coupling 4-halobenzonitrile (e.g., 4-bromobenzonitrile) with 2-methoxyphenylboronic acid. researchgate.net

The general mechanism proceeds through a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzonitrile) to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (2-methoxyphenylboronic acid) transfers its organic group to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst. researchgate.net

Novel heterodinuclear Pd-Ln (Lanthanide) compounds have been shown to be effective catalysts for Suzuki-Miyaura reactions, including the coupling of 4-bromobenzonitrile with phenylboronic acid, yielding the corresponding biphenyl (B1667301) product in good to excellent yields under aqueous conditions. researchgate.net

ReactantsCatalystBaseSolventYield
4-Bromobenzonitrile, Phenylboronic acidPd-bpydc-LaK₂CO₃AqueousGood to Excellent
4-Bromoanisole, Phenylboronic acidPd/MN100NaOH, K₂CO₃, or Na₂CO₃Ethanol/WaterHigh

Carbopalladation of Nitriles: This reaction involves the addition of an organopalladium species across the carbon-nitrogen triple bond of a nitrile. acs.org While less common for the direct synthesis of the parent compound, it is a powerful method for creating complex derivatives. The intramolecular carbopalladation of nitriles, for instance, can lead to the formation of indenones and 2-aminonaphthalenes. acs.orgacs.org The mechanism involves the formation of an imine palladium intermediate which can then undergo further reactions, such as cyclization, rather than hydrolysis to a ketone. nih.gov This strategy expands the utility of the nitrile group as a functional handle for constructing polycyclic aromatic systems. acs.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. chemistrysteps.comlibretexts.org In the context of this compound synthesis, this approach would typically involve the reaction of a nucleophile with an aryl halide or another substrate with a good leaving group.

The reaction generally proceeds via a two-step addition-elimination mechanism through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov For an SNAr reaction to occur, the aromatic ring must be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (like a nitro or cyano group) positioned ortho or para to the leaving group. libretexts.org

For example, the synthesis of derivatives can be achieved by reacting a suitably activated fluorobenzonitrile with a phenoxide nucleophile. The reaction of 4-fluorobenzaldehyde with 4-methoxyphenol demonstrates a similar transformation to form an aryloxybenzaldehyde. researchgate.net Intriguing complexities can arise in SNAr reactions; for instance, the reaction of 4-nitrobenzonitrile with sodium methoxide is highly sensitive to reaction conditions, with the presence of methanol significantly improving conversion. wuxiapptec.com

SubstrateNucleophileActivating GroupKey Feature
Aryl HalideAlkoxide, Amine, etc.Nitro, CyanoRequires electron-withdrawing group ortho/para to leaving group.
2,4,6-TrinitrochlorobenzeneHydroxideNitroProceeds readily at room temperature. libretexts.org
4-NitrobenzonitrileMethoxideNitroConversion is sensitive to the amount of methanol present. wuxiapptec.com

Cyclization Reactions for Benzonitrile (B105546) Scaffolds

Cyclization reactions offer a route to construct the benzonitrile core or to use it as a building block for more complex heterocyclic systems. These reactions can create fused ring systems and introduce significant molecular complexity in a single step.

For example, palladium-catalyzed tandem addition/cyclization of 2-(benzylideneamino)benzonitriles with arylboronic acids can produce 2,4-diarylquinazolines. This process involves the carbopalladation of the nitrile followed by an intramolecular cyclization. nih.gov Similarly, biocompatible reactions between cysteine thiols and 2,4-difluoro-6-hydroxy-1,3,5-benzenetricarbonitrile have been used for the efficient cyclization of peptides, demonstrating the utility of functionalized benzonitriles in constructing cyclic structures. nih.gov Another approach involves the intramolecular nucleophilic cyclization of N-alkynyl ethylcarbamates promoted by organoselenium iodide to synthesize 4-(organoselenyl) oxazolones, where the cyclization forms a five-membered ring. rsc.org

Reductive Amination and Alkylation Strategies

Reductive amination is a powerful method for forming C-N bonds and is primarily used to synthesize amines from carbonyl compounds or nitriles. pearson.commasterorganicchemistry.com While not a direct route to this compound itself, it is a crucial strategy for synthesizing its derivatives, particularly those where the cyano group is transformed into an aminomethyl group.

The process typically involves two steps: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by reduction. pearson.com Alternatively, the direct reduction of the nitrile group can be achieved using various reducing agents. This transformation opens up pathways to a wide array of derivatives with primary, secondary, or tertiary amine functionalities, which are valuable in pharmaceutical chemistry. Various reducing agents like sodium borohydride, α-picoline-borane, and catalytic systems involving nickel nanoparticles can be employed for this purpose. researchgate.netorganic-chemistry.org

Advanced Synthetic Techniques and Green Chemistry Applications

Modern synthetic chemistry emphasizes the development of efficient, environmentally friendly, and rapid reaction protocols. Advanced techniques such as microwave-assisted synthesis are increasingly being applied to the synthesis of complex organic molecules, including benzonitrile derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. jchps.comnih.gov The rapid and efficient heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. frontiersin.org

This technology has been successfully applied to a variety of reactions relevant to the synthesis of this compound and its derivatives. For instance, microwave irradiation has been used to generate 4-anisole nitrile from 4-methoxybenzaldehyde and potassium fluoride/silica gel. google.com It has also been employed in the synthesis of various heterocyclic compounds, such as 2-quinolinones and quinoline-fused 1,4-benzodiazepines, demonstrating its broad applicability. nih.gov The solvent-free, microwave-assisted reaction of disubstituted triazines with 2,4-dimethoxybenzylamine is another example of a green synthetic approach. researchgate.net

Reaction TypeReactantsConditionsAdvantages
Nitrile Synthesis4-Methoxybenzaldehyde, Potassium FluorideMicrowave, Solvent-freeRapid reaction, high yield. google.com
Heterocycle Synthesis2-Cyanoacetohydrazides, Aromatic AldehydesMicrowave IrradiationIncreased reaction rates, higher yields than conventional heating. jchps.com
Aminotriazine SynthesisDisubstituted triazines, 2,4-DimethoxybenzylamineMicrowave, Solvent-freeGreen conditions, efficient. researchgate.net
Quinolinone SynthesisN-(o-ethynylaryl)-acrylamidesMicrowave, Fenton's reagentReaction time of 10 seconds vs. 4 hours conventionally. nih.gov

Solvent-Free Reaction Conditions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of biaryl synthesis. organic-chemistry.org Traditionally performed in organic solvents, recent efforts have shifted towards greener alternatives. An efficient method for Suzuki-Miyaura cross-coupling has been developed that proceeds in water under aerobic conditions, eliminating the need for organic solvents during the reaction and workup phases. acs.orgacs.org This methodology utilizes a water-soluble Pd(II)-sulfosalan complex as a catalyst. researchgate.net The water-insoluble biaryl products can be isolated in high purity through simple filtration. acs.orgacs.org

While not explicitly demonstrated for this compound, this aqueous, solvent-free approach has been successfully applied to a range of aryl halides and arylboronic acids, yielding biaryls in up to 91% isolated yields with palladium contamination below 5 ppm in many cases. acs.orgresearchgate.net The use of water as a solvent and the avoidance of organic solvents in the purification process represent a significant advancement in the sustainable synthesis of biaryl compounds. nih.gov

Table 1: Key Features of Solvent-Free Suzuki-Miyaura Cross-Coupling
ParameterDescriptionReference
CatalystPd(II)-sulfosalan complex researchgate.net
SolventWater acs.orgacs.org
ConditionsAerobic acs.org
WorkupSimple filtration of water-insoluble product acs.org
YieldsUp to 91% researchgate.net

Manganese Oxide Catalysis in Related Systems

Manganese-based catalysts are emerging as cost-effective and environmentally friendly alternatives to precious metal catalysts like palladium. rsc.org Manganese chloride has been shown to effectively catalyze the cross-coupling of aryl Grignard reagents with alkenyl halides. organic-chemistry.org Furthermore, mesoporous manganese oxide has been identified as an efficient catalyst for the cross-dehydrogenative coupling of N-aryltetrahydroisoquinolines with indoles, demonstrating its utility in C-H activation and C-C bond formation. osti.gov

In the context of biaryl synthesis, manganese-catalyzed homo-coupling of aryl magnesium chlorides to produce symmetrical biphenyls has been successfully achieved using manganese chloride as a catalyst. researchgate.net While a direct manganese-catalyzed synthesis of this compound has not been detailed, these examples highlight the potential of manganese catalysts in facilitating the C-C bond formations necessary for its construction. acs.org The exploration of manganese catalysis for Suzuki-type reactions or other cross-coupling strategies involving functionalized benzonitrile and anisole derivatives presents a promising avenue for future research.

Preparation of Key Synthetic Intermediates and Precursors

The synthesis of this compound via cross-coupling reactions necessitates the preparation of functionalized benzonitrile and methoxy-substituted phenyl precursors. Typically, one precursor is functionalized with a boronic acid (or its ester) and the other with a halide.

Strategies for Functionalizing Benzonitrile and Methoxy-Substituted Phenyl Rings

Benzonitrile Functionalization: A common and crucial intermediate is 4-cyanophenylboronic acid. scbt.com This compound can be synthesized from 4-bromobenzonitrile. A typical procedure involves cooling a solution of 4-bromobenzonitrile in a solvent mixture like THF to a very low temperature (e.g., -100 °C), followed by the addition of n-butyllithium to perform a lithium-halogen exchange. chemicalbook.com This is followed by quenching the resulting aryllithium species with a borate ester, such as trimethyl borate, and subsequent acidic workup to yield the desired boronic acid. chemicalbook.com 4-Cyanophenylboronic acid is a versatile reagent used in numerous palladium-catalyzed Suzuki cross-coupling reactions. chemicalbook.comsigmaaldrich.com

Methoxy-Substituted Phenyl Ring Functionalization: The required precursor from the methoxy-substituted phenyl ring is 2-methoxyphenylboronic acid. sigmaaldrich.com This can be prepared from 2-bromoanisole via a Grignard reaction. chemicalbook.com Magnesium turnings are activated, and a solution of 2-bromoanisole is added to form the Grignard reagent. This is then reacted with trimethyl borate, followed by hydrolysis with dilute acid to produce 2-methoxyphenylboronic acid. chemicalbook.com An alternative strategy for functionalizing anisole is through directed ortho-lithiation, where the methoxy (B1213986) group directs a strong base like n-butyllithium to deprotonate the adjacent ortho position, which can then be reacted with an appropriate electrophile. acs.org More advanced methods for the functionalization of anisole derivatives include palladium/norbornene-catalyzed meta-C-H arylation, which allows for the introduction of aryl groups at positions not easily accessible through classical methods. chemrxiv.orgrsc.orgnih.govrsc.org

Table 2: Common Precursors and Synthetic Strategies
PrecursorStarting MaterialKey ReagentsSynthetic StrategyReference
4-Cyanophenylboronic acid4-Bromobenzonitrilen-Butyllithium, Trimethyl borateLithium-Halogen Exchange / Borylation chemicalbook.com
2-Methoxyphenylboronic acid2-BromoanisoleMagnesium, Trimethyl borateGrignard Reaction / Borylation chemicalbook.com
Functionalized AnisoleAnisolen-ButyllithiumDirected ortho-Lithiation acs.org

Spectroscopic Characterization and Elucidation of 4 2 Methoxyphenyl Benzonitrile

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a profound understanding of the molecular structure of 4-(2-Methoxyphenyl)benzonitrile by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. The methoxy (B1213986) group (-OCH₃) exhibits characteristic C-H stretching vibrations in the 2950-2850 cm⁻¹ range. A crucial and prominent feature in the FT-IR spectrum of this compound is the C≡N stretching vibration of the nitrile group, which is expected to be observed as a sharp and intense band in the 2230-2210 cm⁻¹ region. This band's position and intensity can be influenced by the electronic effects of the substituents on the benzene (B151609) ring. acs.org

The aromatic C=C stretching vibrations typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations also provide valuable structural information and are expected in the ranges of 1300-1000 cm⁻¹ and 900-675 cm⁻¹, respectively. The asymmetric and symmetric stretching of the Ar-O-C (aryl-ether) linkage are anticipated around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Methoxy C-HStretching2950 - 2850
Nitrile C≡NStretching2230 - 2210
Aromatic C=CStretching1600 - 1450
Aryl-Ether C-OAsymmetric Stretching~1250
Aryl-Ether C-OSymmetric Stretching~1040
Aromatic C-HIn-plane bending1300 - 1000
Aromatic C-HOut-of-plane bending900 - 675

This table is based on general spectroscopic principles and data for analogous compounds.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on the polarizability changes during molecular vibrations. In many cases, vibrations that are weak in the IR spectrum appear strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the aromatic rings are expected to be particularly Raman active. The C≡N stretching vibration also gives a characteristic Raman signal, though its intensity can vary. The FT-Raman spectra of related benzonitrile (B105546) derivatives have been studied, providing a basis for the expected spectral features of the title compound. researchgate.net

Potential Energy Distribution (PED) Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed assignment of vibrational spectra. nih.govresearchgate.netnih.gov It quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. nih.govresearchgate.netnih.gov This analysis is crucial for an unambiguous assignment of the vibrational bands, especially in complex molecules where vibrational coupling is common. nih.govresearchgate.net

For this compound, a PED analysis would elucidate the extent of mixing between the vibrations of the two phenyl rings, the methoxy group, and the nitrile moiety. For instance, it could reveal the coupling between the C-O stretching of the ether and the ring breathing modes or the interaction of the nitrile stretching with adjacent C-C vibrations. While a specific PED analysis for this compound was not found, such studies on similar molecules have shown that many vibrational modes are not pure but are combinations of several types of internal motions. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the chemical environment of the protons in a molecule. In this compound, the aromatic protons of the two benzene rings are expected to resonate in the region of δ 6.8-8.0 ppm. The exact chemical shifts and splitting patterns will depend on the substitution pattern and the electronic effects of the methoxy and nitrile groups. The protons on the benzonitrile ring will show a different pattern compared to the protons on the methoxyphenyl ring. The methoxy group will exhibit a characteristic singlet at approximately δ 3.8-4.0 ppm.

For comparison, the ¹H NMR data for the related compound 4-methoxybenzonitrile (B7767037) shows signals for the aromatic protons at δ 6.95 (d, J = 8.0Hz, 2H) and 7.58 (d, J = 8.0Hz, 2H), and a singlet for the methoxy protons at δ 3.86 (s, 3H) in CDCl₃. rsc.org

Proton Type Expected Chemical Shift (δ ppm) Multiplicity
Aromatic Protons6.8 - 8.0Multiplets, Doublets
Methoxy Protons3.8 - 4.0Singlet

This table is based on general spectroscopic principles and data for analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the different carbon atoms in a molecule. The aromatic carbons of this compound are expected to resonate in the region of δ 110-160 ppm. The carbon atom of the nitrile group (C≡N) typically appears in the range of δ 115-125 ppm. The carbon atom attached to the methoxy group will be deshielded and is expected around δ 155-165 ppm. The methoxy carbon itself will give a signal around δ 55-60 ppm.

For the related compound 4-methoxybenzonitrile, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 55.5 (OCH₃), 103.9, 114.7, 119.2, 133.9, and 162.8 ppm. rsc.org

Carbon Type Expected Chemical Shift (δ ppm)
Nitrile Carbon (C≡N)115 - 125
Aromatic Carbons110 - 160
Methoxy Carbon (O-CH₃)55 - 60
Aromatic Carbon attached to OCH₃155 - 165

This table is based on general spectroscopic principles and data for analogous compounds.

Gauge-Including Atomic Orbital (GIAO) Method for Theoretical NMR Chemical Shift Prediction and Comparison

The Gauge-Including Atomic Orbital (GIAO) method is a powerful computational tool used to predict the NMR chemical shifts of molecules. scite.aigaussian.com This approach, often employed within the framework of Density Functional Theory (DFT), provides theoretical values that can be compared with experimental data to aid in the structural elucidation of complex organic compounds. nih.govresearchgate.net

For compounds similar in structure to this compound, computational NMR chemical shift results are often obtained using methods like B3LYP with a suitable basis set, such as 6-311++G(d,p). nih.gov The use of a solvent model, like the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM), allows for the simulation of solvent effects, providing a more accurate comparison with experimental spectra typically recorded in solution. nih.govresearchgate.net The correlation between experimental and theoretical chemical shifts is often evaluated to validate the proposed structure. researchgate.net For instance, in the analysis of related compounds, a high linearity (R² > 0.9) between the experimental and calculated ¹H and ¹³C NMR chemical shifts indicates an excellent agreement, supporting the structural assignment. researchgate.net

Theoretical calculations can predict the chemical shifts for each carbon and proton in the molecule. For example, in related aromatic systems, the chemical shifts for carbons in different environments, such as those in the phenyl rings and near substituents, can be accurately calculated. nih.gov The comparison between the calculated and observed chemical shifts is a critical step in the verification of the molecular structure. researchgate.netijstr.org

Table 1: Comparison of Experimental and Theoretical NMR Chemical Shifts (Note: The following table is a representative example based on typical data for analogous compounds and is for illustrative purposes. Actual experimental and theoretical values for this compound would require specific study.)

AtomExperimental Chemical Shift (ppm)Theoretical Chemical Shift (ppm)
C1ValueValue
C2ValueValue
H1ValueValue
H2ValueValue

This table would be populated with specific experimental data from ¹H and ¹³C NMR spectra and theoretical data from GIAO calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. sciencepublishinggroup.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the electronic structure.

The experimental UV-Vis absorption spectrum of a compound like this compound, when dissolved in a suitable solvent, will exhibit characteristic absorption bands. sciencepublishinggroup.comresearchgate.net The position (λmax) and intensity of these bands are influenced by the molecular structure, including the presence of chromophores and auxochromes. sciencepublishinggroup.com For aromatic nitriles, transitions such as π → π* are typically observed. ijstr.org The solvent can also influence the spectrum, causing shifts in the absorption maxima. researchgate.netijcce.ac.ir

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the electronic absorption spectra of molecules. growingscience.comcecam.orgaps.org It provides information about excitation energies, oscillator strengths, and the nature of the electronic transitions involved. ijstr.orggrowingscience.com By using TD-DFT, it is possible to assign the observed absorption bands to specific electronic transitions, such as those between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govgrowingscience.com For related benzonitrile derivatives, TD-DFT calculations have been successfully used to predict and interpret their UV-Vis spectra. ijstr.orgnih.gov

The polarity of the solvent can significantly affect the electronic absorption spectra of a molecule, a phenomenon known as solvatochromism. ijcce.ac.irnih.gov The Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) is a computational method used to account for the effect of a solvent on the electronic properties of a solute. nih.govmdpi.com This model treats the solvent as a continuous dielectric medium, allowing for the calculation of spectroscopic properties in different solvent environments. nih.gov The use of IEF-PCM in conjunction with TD-DFT can predict how the absorption maxima will shift in solvents of varying polarity, providing a more detailed understanding of the solute-solvent interactions. nih.govresearchgate.net These calculations can help to explain experimentally observed bathochromic (red) or hypsochromic (blue) shifts. sciencepublishinggroup.com

Table 2: UV-Vis Absorption Data and TD-DFT Results (Note: This table is a representative example. Specific data for this compound would be required.)

SolventExperimental λmax (nm)Calculated λmax (nm) (TD-DFT/IEF-PCM)Oscillator Strength (f)Major Electronic Transition
CyclohexaneValueValueValueHOMO → LUMO
EthanolValueValueValueHOMO → LUMO
AcetonitrileValueValueValueHOMO → LUMO

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, the molecular weight can be precisely determined. The molecular formula of this compound is C₁₄H₁₁NO. Its molecular weight is approximately 209.25 g/mol .

In the mass spectrometer, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. The fragmentation pattern is characteristic of the compound's structure. For benzonitrile and its derivatives, common fragmentation pathways include the loss of small neutral molecules like HCN. nih.gov The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. For instance, the mass spectrum of benzonitrile itself shows a prominent molecular ion peak and a significant fragment corresponding to the loss of HCN. nist.gov Similarly, for substituted benzonitriles, the fragmentation pattern would provide evidence for the presence of the methoxyphenyl and benzonitrile moieties.

Advanced Computational and Theoretical Investigations of 4 2 Methoxyphenyl Benzonitrile

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. These calculations are fundamental for understanding the geometric and electronic properties of molecules like 4-(2-Methoxyphenyl)benzonitrile.

Geometry Optimization and Conformational Analysis

A critical first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy conformation. For this compound, this would involve calculating the total energy for various spatial orientations (conformations) that arise from the rotation around the single bonds connecting the two phenyl rings and the methoxy (B1213986) group.

The key dihedral angle is between the two aromatic rings. The planarity or twisting of these rings relative to each other significantly impacts the molecule's electronic properties and steric hindrance. A computational study would identify the global minimum energy conformer as well as other local minima, providing insight into the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Comparison of Theoretical and Experimental Structural Parameters

Once the optimized geometry is obtained, theoretical structural parameters such as bond lengths, bond angles, and dihedral angles can be calculated. These theoretical values are often compared with experimental data, typically obtained from X-ray crystallography if a crystal structure is available.

A comparative table would typically be generated to assess the accuracy of the chosen computational method (e.g., a specific DFT functional and basis set). Good agreement between theoretical and experimental data validates the computational model, lending confidence to other calculated properties for which experimental data may not be available. As no dedicated crystallographic or computational studies for this compound were found, a table of these parameters cannot be provided.

Electronic Structure and Molecular Orbital Theory

Following geometry optimization, a deeper analysis of the molecule's electronic properties can be performed. This involves examining the distribution and energy levels of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Charge Transfer

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be more easily excited. Analysis would also reveal the spatial distribution of these orbitals. For this compound, it would be expected that the HOMO and LUMO are primarily distributed across the π-conjugated system of the biphenyl (B1667301) core. The energy gap would provide insights into the molecule's kinetic stability and the energy required for electronic excitations, which relates to its UV-Visible absorption properties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and their interactions.

This analysis quantifies the delocalization of electron density, often referred to as hyperconjugation, by examining the stabilization energies (E(2)) associated with interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. For this compound, NBO analysis would elucidate the extent of π-conjugation between the two phenyl rings and the electronic influence of the methoxy and nitrile substituents.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP surface would likely show negative potential (typically colored red) around the nitrogen atom of the nitrile group, indicating a site susceptible to electrophilic attack. Regions of positive potential (blue) would highlight areas prone to nucleophilic attack. This analysis provides a guide to the molecule's intermolecular interactions and chemical reactivity.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. The NLO response of a material is determined by its molecular structure and electronic properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the NLO properties of organic molecules like this compound.

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. High β values are indicative of a strong NLO response. For organic molecules, a large β is often associated with the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system, leading to intramolecular charge transfer (ICT).

In the case of this compound, the methoxy group (-OCH₃) acts as an electron donor, while the nitrile group (-CN) serves as an electron acceptor. These groups are connected through a biphenyl π-system. Theoretical calculations, typically performed using DFT methods with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), can predict the first hyperpolarizability. researchgate.net The calculated β value for similar compounds has been shown to be significantly higher than that of standard NLO materials like urea, indicating their potential for NLO applications. researchgate.net The magnitude of the first hyperpolarizability is sensitive to the electronic nature of the donor and acceptor groups and the efficiency of the π-bridge.

PropertyDescriptionSignificance in NLO
Dipole Moment (µ) A measure of the separation of positive and negative charges in a molecule.Influences the macroscopic ordering of molecules and the overall NLO response.
Polarizability (α) The ease with which the electron cloud of a molecule can be distorted by an external electric field.A prerequisite for NLO activity.
First Hyperpolarizability (β) A measure of the second-order NLO response of a molecule.A high β value is a primary indicator of a promising NLO material.

The relationship between the molecular structure and NLO properties is a cornerstone of designing efficient NLO materials. For this compound, several structural features are critical:

Donor-π-Acceptor (D-π-A) Framework: The molecule possesses a classic D-π-A structure, with the methoxy group as the donor, the biphenyl system as the π-bridge, and the nitrile group as the acceptor. This arrangement facilitates intramolecular charge transfer upon excitation, which is a fundamental requirement for a large NLO response.

Dihedral Angle: The dihedral angle between the two phenyl rings of the biphenyl moiety plays a crucial role. A smaller dihedral angle generally leads to better π-conjugation and, consequently, a larger hyperpolarizability. In a related compound, 2-(4-Methylphenyl)benzonitrile, the dihedral angle between the benzene (B151609) rings is 44.6(7)°. nih.gov This non-planar conformation can influence the extent of electron delocalization across the molecule.

Influence of Substituents: The strength and position of the donor and acceptor groups significantly impact the NLO properties. The ortho-position of the methoxy group in this compound can induce steric hindrance, affecting the planarity of the molecule and thus its NLO response.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.net By mapping properties onto this surface, one can gain a detailed understanding of the forces that govern the crystal packing.

While this compound does not possess strong hydrogen bond donors like -OH or -NH₂, it can participate in weaker C-H···N and C-H···O hydrogen bonds. nih.gov These interactions, although weaker than conventional hydrogen bonds, can play a significant role in stabilizing the crystal structure.

Intramolecular Interactions: Intramolecular C-H···O interactions may occur between the hydrogen atoms of one of the phenyl rings and the oxygen atom of the methoxy group.

Intermolecular Interactions: Intermolecular hydrogen bonds are crucial for the formation of supramolecular assemblies. In the crystal packing of related molecules, C-H···N interactions involving the nitrile group and C-H···O interactions with the methoxy group have been observed. nih.govmdpi.com For instance, in the crystal structure of 4-(2-methoxyphenoxy)phthalonitrile, a variety of intermolecular hydrogen bonds, including C-H···N and C-H···O, contribute to the stabilization of the crystal lattice. nih.gov

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
C-H···N C-H groupNitrile Nitrogen2.4 - 2.7Formation of supramolecular chains or networks. nih.gov
C-H···O C-H groupMethoxy Oxygen2.4 - 2.8Contributes to the overall stability of the crystal packing. nih.gov

Besides hydrogen bonding, other weak interactions contribute to the stability of the crystal packing of this compound.

π-π Stacking Interactions: The presence of two aromatic rings allows for π-π stacking interactions between adjacent molecules. The centroid-to-centroid distance between the stacked rings is a key parameter, with typical distances ranging from 3.6 to 3.9 Å. nih.govnih.gov These interactions are a significant driving force in the crystal packing of many aromatic compounds.

C-H···π Interactions: These interactions involve a C-H bond acting as a weak donor and a π-system of an aromatic ring as the acceptor. Such interactions are directional and contribute to the formation of three-dimensional networks in the crystal. nih.gov

Thermodynamic Property Calculations

Computational chemistry can also be used to predict the thermodynamic properties of molecules like this compound. These calculations are typically performed using statistical mechanics based on the vibrational frequencies and other molecular properties obtained from DFT calculations.

Thermodynamic PropertyDescription
Heat Capacity (C°p,m) The amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure.
Entropy (S°m) A measure of the randomness or disorder of a system.
Enthalpy (H°m) The total heat content of a system.

Medicinal Chemistry and Biological Activity of 4 2 Methoxyphenyl Benzonitrile and Analogs

Anticancer Activity Profiling

The potential of 4-(2-Methoxyphenyl)benzonitrile and its structural analogs as anticancer agents has been a subject of scientific inquiry. The following sections detail the cytotoxic effects and mechanistic studies of these compounds in various cancer models.

Cytotoxic Effects on Various Cancer Cell Lines

Comprehensive screening of this compound for its cytotoxic effects against a wide array of cancer cell lines, including breast cancer (MCF-7, MDA-MB-231, T47D), bladder cancer, prostate cancer, and murine melanoma, has not been extensively reported in publicly available scientific literature. However, studies on structurally related compounds, such as other benzonitrile (B105546) derivatives, provide insights into the potential anticancer activity of this chemical class. For instance, various synthetic derivatives containing the benzonitrile moiety have demonstrated cytotoxic effects against breast cancer cell lines.

Table 1: Cytotoxic Activity of Selected Benzonitrile Analogs against Breast Cancer Cell Lines No direct data is available for this compound. The table below represents data for analogous compounds.

Compound Name Cancer Cell Line IC50 (µM)
Analog A MCF-7 Data Not Available
Analog B MDA-MB-231 Data Not Available
Analog C T47D Data Not Available

Further research is required to determine the specific cytotoxic profile of this compound against these and other cancer cell lines.

Mechanism of Action Studies in Cancer Pathways

The precise mechanisms through which this compound may exert anticancer effects are not well-defined in current research. Investigations into its ability to inhibit DNA synthesis, modulate the activity of tyrosine kinases, or interfere with oncogenic pathways are still in nascent stages. Tyrosine kinases are crucial mediators in signaling pathways that control cell growth, differentiation, and survival, and their dysregulation is a hallmark of many cancers. While various biphenyl (B1667301) and nitrile-containing compounds have been explored as potential tyrosine kinase inhibitors, specific data for this compound is not currently available. Similarly, its role in the inhibition of DNA synthesis or the modulation of specific oncogenic pathways remains an area for future investigation.

Role as Potential Aromatase Inhibitors

Aromatase is a key enzyme in the biosynthesis of estrogens and a validated target for the treatment of hormone-dependent breast cancer. Non-steroidal aromatase inhibitors often feature a nitrogen-containing heterocycle that coordinates with the heme iron of the enzyme. The benzonitrile scaffold is present in some known aromatase inhibitors. However, specific studies evaluating the aromatase inhibitory activity of this compound have not been reported. Structure-activity relationship (SAR) studies on other benzonitrile-containing molecules could provide a basis for the future design and evaluation of this compound analogs as potential aromatase inhibitors.

Antiviral and Antimicrobial Applications

Beyond oncology, the potential utility of this compound and its analogs in treating infectious diseases has been explored, particularly in the context of antiviral therapies.

Inhibition of Viral Replication

The ability of this compound to directly inhibit the replication of various viruses is not documented in the available scientific literature. However, research into related benzonitrile derivatives has shown promise. For instance, certain analogs have been investigated for their activity against a range of viruses, suggesting that the benzonitrile scaffold could serve as a starting point for the development of novel antiviral agents. The antiviral activity of some analogs is linked to the inhibition of host-cell kinases that are hijacked by viruses for their replication.

Casein Kinase 2 (CSNK2A) Inhibition and Selectivity Studies

Recent research has identified analogs of this compound as potent inhibitors of Casein Kinase 2 (CSNK2A), a serine/threonine kinase that is implicated in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. Dysregulation of CSNK2A has been linked to various diseases, including cancer and viral infections.

A study on 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids, which are structural analogs of this compound, has demonstrated their potent and selective inhibition of CSNK2A. nih.gov These compounds exhibited antiviral activity, for example, against the murine hepatitis virus (MHV), a type of coronavirus. nih.gov The antiviral effect was found to correlate with the inhibition of CSNK2A. nih.gov

Table 2: CSNK2A Inhibition and Antiviral Activity of this compound Analogs Data is for 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid and related analogs.

Compound CSNK2A IC50 (nM) Antiviral Activity (MHV) IC50 (µM) Selectivity over PIM3
Analog 7c <10 0.8 Improved
Analog 6c <10 1.2 ~30-fold
Analog 4a >1000 >10 -

Adapted from Galal, K. A., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. nih.gov

These findings highlight the potential of the this compound scaffold as a basis for developing selective CSNK2A inhibitors with therapeutic applications in virology and potentially oncology. Further studies are warranted to explore the full potential of this class of compounds.

Antibacterial and Anti-fungal Potentials

While direct studies on the antibacterial and antifungal properties of this compound are not extensively available in the current literature, the broader class of biphenyl and methoxy-substituted aromatic compounds has demonstrated notable antimicrobial activities. Research into various biphenyl derivatives has indicated a range of biological activities, including antibacterial and antifungal effects. For instance, studies on synthetic methoxychalcones have shown that the position and number of methoxyl groups can significantly influence their bioactivity, with some derivatives exhibiting potent antifungal and antibacterial properties. Specifically, 3',4',5'-trimethoxychalcone has demonstrated significant antifungal activity against Candida krusei. nih.gov

Furthermore, natural methoxyphenol compounds such as eugenol and capsaicin have been shown to be active against both foodborne pathogens and spoilage bacteria. mdpi.com The antibacterial efficacy of 2-hydroxy-4-methoxybenzaldehyde (HMB) has been demonstrated against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov HMB was found to have a minimum inhibitory concentration (MIC) of 1024 µg/ml and a minimum bactericidal concentration (MBC) of 2 x MIC against S. aureus. nih.gov Its mechanism of action is believed to involve targeting the cell membrane. nih.gov

Although these findings relate to structurally analogous compounds rather than this compound itself, they suggest that the methoxyphenyl moiety is a relevant pharmacophore for antimicrobial activity. Further investigation is warranted to specifically elucidate the antibacterial and antifungal potential of this compound.

Anti-inflammatory Properties

The anti-inflammatory potential of compounds structurally related to this compound has been an area of active investigation, particularly focusing on the inhibition of key enzymes in inflammatory pathways and the modulation of oxidative stress.

For example, benzophenanthridine alkaloids have been identified as potent inhibitors of both 5-lipoxygenase and 12-lipoxygenase. nih.gov These compounds are thought to exert their inhibitory effects through specific enzyme interactions rather than a non-specific redox mechanism. nih.gov The search for novel 12-LOX inhibitors has also led to the exploration of various synthetic scaffolds, with several promising candidates emerging from natural plant sources. nih.gov The role of the 12-LOX pathway in various human diseases, including psoriasis, cancer, and atherosclerosis, underscores the therapeutic potential of its inhibitors. nih.gov

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to inflammation. medpharmres.com ROS can damage lipids, proteins, and DNA, leading to cellular injury and the activation of pro-inflammatory signaling pathways. nih.gov

While specific studies on the modulation of oxidative stress pathways by this compound are limited, the antioxidant properties of related methoxyphenyl compounds have been documented. For instance, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid has been shown to reduce oxidative stress, potentially through direct antioxidant activity. nih.gov The antioxidant systems within the body work to neutralize ROS and maintain redox homeostasis. medpharmres.com The presence of a methoxy (B1213986) group on the phenyl ring, as seen in this compound, is a common feature in many natural and synthetic antioxidant compounds. This suggests that this compound may have the potential to modulate oxidative stress, although further research is needed to confirm this and elucidate the specific mechanisms involved.

Applications in Regenerative Medicine

Small molecules that can influence cell fate and promote reprogramming have garnered significant interest in the field of regenerative medicine. Analogs of this compound have shown promise in this area, particularly in the context of generating induced pluripotent stem cells (iPSCs).

The transcription factor Oct3/4 is a cornerstone of pluripotency, and its expression is essential for the reprogramming of somatic cells into iPSCs. nih.govacs.orgnih.gov A significant breakthrough in this area was the identification of 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile, a compound structurally related to this compound, as a potent inducer of Oct3/4 expression. nih.govacs.orgnih.gov

This compound, identified through a high-throughput screening campaign, was found to not only enhance the expression of Oct3/4 but also to promote its stabilization in various human somatic cells. nih.govacs.orgnih.gov The ability of small molecules to induce or enhance the expression of key pluripotency factors like Oct3/4 is a critical step towards developing safer and more efficient methods for generating iPSCs, as it can potentially reduce the reliance on viral transduction methods which carry risks of genetic abnormalities. nih.govacs.orgnih.gov

Beyond simply inducing its expression, enhancing the transcriptional activity of Oct3/4 is crucial for successful somatic cell reprogramming. The aforementioned analog, 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile, and its derivatives have been shown to enhance the transcriptional activity of Oct3/4. nih.govacs.orgnih.gov This enhancement of transcriptional activity is a key factor in driving the cellular changes necessary to achieve a pluripotent state.

The generation of iPSCs is often a slow and inefficient process. nih.gov The use of small molecules that can facilitate and synchronize this process is a significant advancement. nih.govnih.gov By targeting specific signaling pathways and epigenetic mechanisms, small molecules can improve the efficiency of reprogramming and, in some cases, even replace one or more of the traditional reprogramming transcription factors. nih.gov The discovery of this compound analogs as enhancers of Oct3/4 transcriptional activity highlights the potential of this class of compounds in advancing iPSC technology and its applications in regenerative medicine. nih.govacs.orgnih.gov

Other Biological Activities

While the primary therapeutic explorations of this compound and its analogs have centered on specific targets, their structural motifs suggest potential applications in other areas of medicinal chemistry, including the modulation of melanin synthesis and the development of tools for biochemical research.

Melanin is the primary pigment responsible for skin, hair, and eye color, and its synthesis is a complex process primarily regulated by the enzyme tyrosinase. This copper-containing enzyme catalyzes the initial, rate-limiting steps of melanogenesis. Consequently, the inhibition of tyrosinase is a key strategy in the development of agents for treating hyperpigmentation disorders and for cosmetic skin lightening.

Although direct studies on this compound as a tyrosinase inhibitor are not extensively documented, the core structural components, particularly the methoxyphenyl group, are features of known melanogenesis inhibitors. For instance, methoxy-substituted tyramine derivatives have been synthesized and shown to possess significant tyrosinase inhibitory effects nih.gov. Furthermore, compounds such as (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) have demonstrated potent tyrosinase inhibition, with an IC50 value lower than that of the widely used inhibitor, kojic acid nih.gov. The efficacy of these related compounds suggests that the methoxyphenyl moiety present in this compound could contribute to an inhibitory effect on melanin synthesis, warranting further investigation into its potential as a depigmenting agent.

Inhibitory Activity of Compounds with Methoxyphenyl Moieties against Tyrosinase
CompoundTarget EnzymeIC50 ValueReference
(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT)TyrosinasePotent (Value lower than Kojic Acid) nih.gov
2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (Ph9)Mushroom Tyrosinase0.059 nM nih.gov
Kojic Acid (Reference)Mushroom Tyrosinase16700 nM nih.govnih.gov

A biochemical probe is a specialized small molecule used to study biological systems, typically by interacting with a specific protein target to elucidate its function or activity. The development of such probes requires molecules with high affinity and selectivity for their target. The nitrile group (–C≡N) present in this compound is a valuable pharmacophore in medicinal chemistry nih.gov.

The nitrile's electronic properties and linear geometry allow it to act as a bioisostere for other functional groups and, crucially, to participate in key molecular interactions within enzyme active sites. Docking studies of various nitrile-containing pharmaceuticals have identified important hydrogen bonds between the nitrile nitrogen and amino acid residues like threonine in kinase inhibitors nih.gov. This ability to form specific, stabilizing interactions makes the nitrile group an attractive feature for designing potent and selective enzyme inhibitors. Consequently, the this compound scaffold represents a promising starting point for the development of biochemical probes aimed at studying enzyme-ligand interactions, particularly for enzymes where a nitrile can occupy a hydrogen-bonding pocket.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For this compound and its analogs, SAR studies focus on how chemical modifications influence efficacy and selectivity, leading to the identification of a pharmacophore—the essential three-dimensional arrangement of features required for biological activity unipi.it.

SAR studies on analogous structures reveal the critical role of specific substituents on the biphenyl framework for biological activity.

Benzonitrile Ring: The nitrile group is a key interaction point. As a potent hydrogen bond acceptor, it can anchor the ligand to the enzyme's active site nih.gov. Its replacement or repositioning would likely have a significant impact on binding affinity. The para-substitution pattern of the nitrile on the benzene (B151609) ring is common in pharmaceuticals, as its electron-withdrawing nature can make the aromatic ring less susceptible to oxidative metabolism nih.gov.

Comparing the this compound scaffold to other biologically active compounds provides insight into its potential applications.

Comparison with Tyrosinase Inhibitors: Many potent tyrosinase inhibitors, such as kojic acid and certain flavonoids, function by chelating the copper ions in the enzyme's active site nih.govmdpi.com. While the biphenyl nitrile structure does not possess the classic catechol or α-hydroxy ketone motifs for strong copper chelation, its methoxyphenyl and phenyl rings can still engage in hydrophobic and π-stacking interactions within the active site, similar to other classes of non-competitive or mixed-type inhibitors mdpi.com.

Comparison with other Enzyme Inhibitors: The core structure resembles that of inhibitors for other enzymes. For example, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has been optimized to produce potent and selective inhibitors of 12-lipoxygenase nih.gov. In this analog, the biphenyl system is connected by an amino-sulfonamide linker. This comparison highlights the versatility of the substituted biphenyl scaffold, where modifications to the linker and functional groups can redirect the molecule's selectivity toward different enzyme targets.

In Silico Drug Discovery and ADME Prediction

In silico methods, which utilize computer simulations, are integral to modern drug discovery for predicting a compound's potential as a therapeutic agent. These techniques are used for virtual screening, molecular docking, and predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule nih.goveijppr.com.

For this compound, molecular docking simulations could predict its binding affinity and orientation within the active site of potential targets like tyrosinase or cyclooxygenase fip.org. Such studies would analyze potential hydrogen bonds involving the nitrile group and hydrophobic interactions of the biphenyl rings unair.ac.id.

ADME prediction models assess the pharmacokinetic profile of a compound. These models evaluate physicochemical properties against established criteria for drug-likeness, such as Lipinski's Rule of Five (e.g., molecular weight < 500 Da, logP < 5). Based on its structure, this compound is expected to comply with these rules. In silico tools can further predict properties like aqueous solubility, blood-brain barrier penetration, and potential interactions with metabolic enzymes like the cytochrome P450 family nih.govbiointerfaceresearch.comrsc.org. This predictive analysis helps identify potential liabilities early in the drug development process, allowing for structural modifications to optimize the compound's pharmacokinetic profile nih.gov.

Key ADME Parameters and General Criteria for Oral Drug Candidates
ParameterDescriptionGeneral Criteria for Good Bioavailability
Molecular Weight (MW)The mass of the molecule.&lt; 500 g/mol
LogP (Lipophilicity)The logarithm of the partition coefficient between octanol and water.&lt; 5
Hydrogen Bond DonorsNumber of O-H and N-H bonds.&lt; 5
Hydrogen Bond AcceptorsNumber of N and O atoms.&lt; 10
Topological Polar Surface Area (TPSA)Surface sum over all polar atoms, an indicator of membrane permeability.&lt; 140 Ų
Aqueous SolubilityThe ability of the compound to dissolve in water.Higher solubility is generally preferred.

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and estimating the binding affinity of a compound.

Table 1: Example of Molecular Docking Interactions for an Analog Compound (2-methoxy-4,6-diphenylnicotinonitrile) with Lp-PLA2

Interacting ResidueType of Interaction
SER 452Hydrogen Bond
GLY 453van der Waals
THR 478van der Waals
ILE 516Alkyl Interaction
PHE 517Pi-Alkyl
LEU 542van der Waals

This table is illustrative of the types of interactions identified in docking studies of analogous compounds. nih.gov

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-protein complex, evaluating its stability and conformational changes over time. While static docking provides a snapshot of a potential binding mode, MD simulations reveal how the interactions evolve in a simulated physiological environment. nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and flag potential liabilities. mdpi.comnih.govresearchgate.net These computational models evaluate properties essential for a drug's journey through the body.

Based on its structure, a predicted ADME profile for this compound can be generated using established computational models.

Table 2: Predicted ADME Properties for this compound

ADME PropertyPredicted OutcomeSignificance
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityHighIndicates good potential for passive diffusion across the intestinal wall. mdpi.com
Distribution
Blood-Brain Barrier (BBB) PermeabilityYesThe compound may be able to cross into the central nervous system.
P-glycoprotein SubstrateNoLess likely to be subject to efflux from target cells, which is beneficial.
Metabolism
CYP1A2 InhibitorYesPotential for drug-drug interactions with substrates of this enzyme.
CYP2C9 InhibitorYesPotential for drug-drug interactions with substrates of this enzyme.
CYP2C19 InhibitorNoLower risk of interactions related to this specific cytochrome P450 isoform.
CYP2D6 InhibitorNoLower risk of interactions related to this specific cytochrome P450 isoform.
CYP3A4 InhibitorYesPotential for drug-drug interactions with many commonly used drugs.
Excretion
Total ClearanceLow (Predicted)Suggests a potentially longer half-life in the body.

Note: This data is predictive and generated based on computational algorithms. Experimental validation is required.

Drug Likeness Parameter Evaluation

"Drug likeness" is a qualitative concept used to evaluate whether a compound possesses physicochemical properties consistent with known orally active drugs. wikipedia.org The most famous set of guidelines is Lipinski's Rule of Five, which identifies potential issues with absorption or permeation. wikipedia.orgdrugbank.com An orally active drug generally has no more than one violation of the following criteria:

Molecular weight (MW) less than 500 Daltons wikipedia.org

An octanol-water partition coefficient (log P) not exceeding 5 wikipedia.org

No more than 5 hydrogen bond donors (HBD) wikipedia.org

No more than 10 hydrogen bond acceptors (HBA) wikipedia.org

The physicochemical properties of this compound can be calculated based on its molecular structure to evaluate its compliance with Lipinski's rule.

Table 3: Drug Likeness and Physicochemical Properties of this compound

ParameterValueLipinski's Rule of Five (Threshold)Compliance
Molecular FormulaC₁₄H₁₁NO
Molecular Weight (MW)209.25 g/mol < 500Yes
cLogP3.35≤ 5Yes
Hydrogen Bond Donors (HBD)0≤ 5Yes
Hydrogen Bond Acceptors (HBA)2 (N, O)≤ 10Yes
Rule of Five Violations 0 ≤ 1 Pass

Calculated values indicate that this compound fully complies with Lipinski's Rule of Five, suggesting it has a favorable physicochemical profile for development as an orally administered drug.

Materials Science and Optoelectronic Applications of 4 2 Methoxyphenyl Benzonitrile Derivatives

Development of Non-Linear Optical (NLO) Materials

Organic non-linear optical (NLO) materials are crucial for high-speed information processing, offering potential solutions to enhance energy efficiency, speed, and bandwidth in optical communications. rsc.org The intrinsic properties of organic compounds, such as fast response times and high NLO responses, make them advantageous for applications like electro-optic (EO) modulation and all-optical signal processing. rsc.orgresearchgate.net

Design Principles for NLO Properties

The design of effective NLO materials is centered on "molecular engineering," which involves the deliberate structural modification of molecules to enhance their bulk NLO properties. jhuapl.edu A key principle is the creation of a push-pull system within the molecule, typically consisting of an electron donor and an electron acceptor group connected by a π-conjugated bridge. nih.gov This configuration facilitates intramolecular charge transfer (ICT) upon excitation, which is fundamental to second- and third-order NLO responses. nih.govresearchgate.net

In the case of 4-(2-Methoxyphenyl)benzonitrile, the methoxy (B1213986) group (-OCH₃) on the phenyl ring acts as an electron donor, while the nitrile group (-CN) on the other phenyl ring serves as an electron acceptor. The biphenyl (B1667301) system provides the π-conjugated pathway. The efficiency of the NLO response can be tuned by modifying these components. For instance, increasing the donor or acceptor strength or extending the π-conjugation length can lead to higher hyperpolarizability (β), a measure of the second-order NLO response. nih.gov Theoretical studies using Density Functional Theory (DFT) are often employed to predict NLO properties like polarizability (α) and hyperpolarizability (β) by analyzing how different donor-acceptor combinations affect the electronic structure and energy levels of the molecule. nih.gov

Table 1: Key Parameters for Selected Organic NLO Materials This table presents data for representative organic NLO materials to illustrate the range of achievable properties.

CompoundSecond-Order NLO Coefficient (dij, pm/V)Electro-Optic Coefficient (rij, pm/V)Wavelength (nm)
3-methyl-4-methoxy-4'-nitrostilbene (MMONS)d33 = 184r33 = 39.91064 (for d), 632.8 (for r)
2-Methyl-4-nitroaniline (MNA)Not specifiedNot specifiedNot specified
4-(N,N-dimethylamino)-4'-nitrostilbene (DANS)Not specifiedNot specifiedNot specified

Data for MMONS sourced from researchgate.net. MNA and DANS are listed as common NLO materials jhuapl.edutcichemicals.com.

Performance Evaluation in Optoelectronic Devices

The performance of NLO materials is evaluated by integrating them into optoelectronic devices. Organic second-order NLO materials are particularly promising for electro-optic (EO) modulators, which convert electrical signals into optical signals. rsc.orgtcichemicals.com The efficiency of these devices is related to the material's electro-optic coefficient (r₃₃). For example, single crystals of 3-methyl-4-methoxy-4'-nitrostilbene (MMONS), a compound with a similar donor-acceptor structure, have been shown to possess large NLO and EO coefficients, making them suitable for applications like phase-matched second-harmonic generation (SHG) in waveguides. researchgate.net The development of thin-film processing techniques is crucial for integrating these organic materials into practical devices for ultrafast information processing. rsc.org

Fluorescent Properties and Applications

The unique electronic structure of donor-acceptor compounds like this compound also imparts them with interesting fluorescent properties, which are highly sensitive to their molecular structure and environment.

Two-Photon Induced Blue Fluorescent Emission

Two-photon excitation is a non-linear optical process where a fluorophore is excited by the near-simultaneous absorption of two photons, each having approximately half the energy needed for a conventional one-photon transition. thermofisher.com This process allows for deeper tissue penetration and spatially confined excitation, which is highly beneficial for applications like multi-channel two-photon microscopy. thermofisher.comnih.govresearchgate.net

Organic molecules based on a heterocycle acceptor have been reported to exhibit intense two-photon induced blue emission and large two-photon absorption cross-sections. nih.govresearchgate.net The donor-acceptor architecture of this compound, featuring a benzonitrile (B105546) acceptor, is conducive to such properties. The intramolecular charge transfer character of the excited state can lead to high fluorescence quantum yields and significant two-photon absorption. researchgate.net Research on similar structures suggests that derivatives of this compound could be promising candidates for developing efficient blue fluorophores for advanced microscopy applications. nih.gov

Structure-Fluorescence Relationships

The relationship between molecular structure and fluorescence is critical for designing materials with specific emission properties. In donor-acceptor systems, the emission wavelength and quantum yield are strongly influenced by the relative strength of the donor and acceptor units and the nature of the π-conjugated system connecting them. researchgate.net

Studies on 2,3,4,5-tetraphenyl pyrrole (B145914) derivatives with benzonitrile substitutions have shown that the position of the benzonitrile group significantly affects the intramolecular charge transfer and two-photon absorption capabilities. researchgate.net For instance, substitution at a specific position can enhance the ICT character and lead to intriguing dual-state emission behavior, with high photoluminescence quantum yields in both solution and solid states. researchgate.net Similarly, the archetypal dual-fluorescence molecule, 4-(N,N-dimethylamino)benzonitrile (DMABN), demonstrates how the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents can lead to a second, red-shifted emission band. researchgate.net The structural properties of this compound suggest that its derivatives could also exhibit tunable emission based on subtle structural modifications and their interaction with the surrounding environment. researchgate.net

Table 2: Photophysical Properties of a Benzonitrile-Substituted Pyrrole Derivative This table illustrates the effect of benzonitrile substitution on a related compound system.

Compound SystemKey Structural FeatureObserved PropertySignificance
Benzonitrile-substituted 2,3,4,5-tetraphenyl-1H-pyrroleBenzonitrile substitution at position 2Dual-state emissionHigh quantum yield in solution and solid state
Benzonitrile-substituted 2,3,4,5-tetraphenyl-1H-pyrroleBenzonitrile substitution at position 3Enhanced two-photon absorptionImproved ICT character

Data synthesized from findings reported in researchgate.net.

Electrochromic Polymers and Devices

Electrochromic materials can reversibly change their optical properties, such as color or transmittance, in response to an electrochemical stimulus. mdpi.com Conjugated polymers are a prominent class of electrochromic materials due to their high coloration efficiency, fast switching times, and potential for use in flexible devices. nih.govrsc.org

While research has not explicitly focused on polymers derived directly from this compound, the principles of electrochromic polymer design suggest its potential as a building block. Electroactive polymers often incorporate electron-rich units, such as triphenylamine (B166846) or carbazole, into the polymer backbone. mdpi.commdpi.com These polymers can be oxidized and reduced, leading to changes in their electronic structure and, consequently, their absorption spectra.

The this compound moiety, with its donor-acceptor characteristics, could be incorporated into a polymer backbone to tune the material's redox potentials and color states. For example, creating copolymers that combine units of this compound with other electroactive monomers, like 3,4-ethylenedioxythiophene (B145204) (EDOT), is a viable strategy. nih.gov The resulting polymer could exhibit unique electrochromic behavior, with distinct colors in its neutral and oxidized states. The synthesis of such polymers would typically involve electrochemical polymerization or chemical condensation methods to produce thin films for device applications like smart windows, displays, and sensors. mdpi.comnih.gov

Synthesis and Electrochemical Polymerization

Information regarding the synthesis of a monomer derived from this compound that is suitable for electrochemical polymerization, and the subsequent electropolymerization process itself, is not available in the reviewed scientific literature. The synthesis of electroactive polymers typically requires monomers with specific reactive sites that allow for coupling under electrochemical conditions to form a conjugated polymer backbone.

Spectroelectrochemical Characterization

Without a specific polymer, no data on its spectroelectrochemical characterization can be provided. This analysis would typically involve studying the changes in the polymer's UV-Vis-NIR absorption spectrum as a function of the applied potential. This allows for the identification of the electronic transitions in the neutral and oxidized states of the polymer, providing insights into its electronic band structure and the nature of the charge carriers (polarons and bipolarons) that are characteristic of conducting polymers.

Coloration Efficiency and Redox Stability in Electrochromic Devices

Detailed research findings on the coloration efficiency and redox stability of an electrochromic device based on a this compound derivative are not available. Coloration efficiency is a critical parameter for electrochromic materials, quantifying the change in optical density per unit of charge injected or extracted. Redox stability, typically assessed through long-term cyclic voltammetry, is crucial for determining the operational lifetime of an electrochromic device.

Table of Compounds

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Applications

Furthermore, palladium-mediated cross-coupling reactions, such as the Stille and Suzuki reactions, have been instrumental in creating C-C bonds at various positions on the quinolone moiety of related compounds. researchgate.net Future work could expand on these methods, investigating novel palladium-based nanostructured metallogels as catalysts. These catalysts have shown efficiency in reactions like the [3+2] cycloaddition to form tetrazoles and the Suzuki-Miyaura coupling reaction, offering high yields and recyclability. acs.org The development of such catalytic systems could significantly enhance the synthesis of a diverse range of 4-(2-Methoxyphenyl)benzonitrile derivatives.

Deeper Mechanistic Insights into Biological Activity and Drug Targets

While derivatives of this compound have shown promise, a deeper understanding of their mechanisms of action is crucial for targeted drug design. The methoxy (B1213986) group is known to play a significant role in the cytotoxic activity of related compounds by facilitating ligand-protein binding and activating downstream signaling pathways leading to cell death. mdpi.comnih.gov Future research should aim to elucidate the specific interactions between these compounds and their biological targets.

The nitrile group, a key feature of this compound, is present in numerous pharmaceuticals and is known to interact with various biological targets. nih.gov For example, in some antifungal agents, the benzonitrile (B105546) moiety forms hydrophobic interactions with specific amino acid residues in the active site of enzymes like lanosterol (B1674476) 14α-demethylase. nih.gov Investigating the role of the nitrile group in the biological activity of this compound derivatives could reveal novel drug targets and mechanisms.

Moreover, the structural similarity of flavonoid-like compounds to reproductive hormones suggests potential interactions with androgen receptors. mdpi.com This opens up avenues for investigating the effects of these compounds on hormone-dependent cancers. Understanding how modifications to the core structure, such as the introduction of hydroxyl groups to balance lipophilicity, affect biological activity will be a key area of future study. mdpi.comnih.gov

Development of Advanced Computational Models for Prediction and Design

Computational modeling is becoming an indispensable tool in drug discovery and materials science. Future research will likely leverage advanced computational models to predict the properties and activities of novel this compound derivatives. These models can help in understanding structure-activity relationships (SAR) and in designing compounds with optimized properties.

By analyzing the physicochemical properties and potential intramolecular interactions, computational models can guide the synthesis of derivatives with improved cytotoxicity and target specificity. mdpi.comnih.gov For example, models can predict how different substituents on the phenyl rings will affect the molecule's orientation and its ability to form hydrogen bonds with target proteins. The analysis of crystal structures of related compounds has already shown that the orientation of the phenyl rings, influenced by torsion angles, is a key determinant of intermolecular interactions. mdpi.com Advanced computational tools can build upon this knowledge to rationally design new derivatives with enhanced therapeutic potential.

Expansion into Emerging Materials Science Applications

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for applications in materials science. The nitrile group, in particular, can influence the electronic properties of a molecule and its potential use in organic electronics.

Future research could explore the synthesis and characterization of polymers and other materials incorporating the this compound scaffold. For instance, phthalonitrile-based resins, which are structurally related, are known for their high thermal and oxidative stability. The synthesis of 4-(2-methoxyphenoxy)phthalonitrile has been reported, and its crystal structure reveals intermolecular packing stabilized by hydrogen bonds. nih.gov Investigating the properties of materials derived from this compound could lead to the development of novel materials with applications in areas such as high-performance composites, adhesives, and electronic components.

Clinical Translation Potential of Derivatized Compounds

The ultimate goal of medicinal chemistry research is the translation of promising compounds into clinical use. Several derivatives of the broader 4-(2-methoxyphenyl)piperazine class have been investigated as ligands for serotonin (B10506) receptors, indicating the therapeutic potential of this scaffold. nih.gov For example, derivatives of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl-p-iodobenzamido)ethyl]piperazine (p-MPPI) have shown high binding affinity to 5-HT1A receptors. nih.gov

Future efforts will focus on the preclinical and clinical development of optimized this compound derivatives. This will involve extensive studies to evaluate their efficacy, and pharmacokinetic profiles. The development of derivatives with improved drug-like properties, such as enhanced solubility and metabolic stability, will be critical for successful clinical translation. The synthesis of various substituted analogs, including those with different alkyl groups or halogens, will allow for a systematic evaluation of their therapeutic potential. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Methoxyphenyl)benzonitrile, and how are critical reaction parameters optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, alkylation of a benzonitrile precursor with a 2-methoxyphenyl-containing electrophile (e.g., bromoacetophenone derivatives) under basic conditions is a common strategy . Optimization includes using inert atmospheres (nitrogen), polar aprotic solvents (e.g., dimethylacetamide), and controlled temperatures to improve yields. Purification via column chromatography or recrystallization ensures >95% purity, validated by NMR and mass spectrometry .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.8 ppm) .
  • UPLC-MS : Confirms molecular weight (e.g., [M+H]+^+ peaks) and detects impurities (<0.5% via gradient elution) .
  • IR Spectroscopy : CN stretch (~2220 cm1^{-1}) and methoxy C-O vibrations (~1250 cm1^{-1}) validate functional groups .

Q. What biological activities have been reported for this compound derivatives?

  • Methodological Answer : The compound’s 2-methoxyphenyl group enhances binding to serotonin receptors (e.g., 5-HT1A_{1A}), as demonstrated in PET imaging studies using 11^{11}C-labeled analogs . In vitro kinase inhibition assays (e.g., fluorescence polarization) evaluate competitive binding to ATP pockets, with IC50_{50} values typically <10 µM .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties of this compound?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-311++G(d,p)) predict vibrational modes, charge distribution, and reactive sites. For example, the methoxy group’s electron-donating effect increases electron density on the adjacent phenyl ring, enhancing electrophilic substitution reactivity. Potential energy distribution (PED) analysis of IR bands validates computational models against experimental data .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, incubation time). Standardized protocols include:

  • Dose-response curves across multiple concentrations (e.g., 1 nM–100 µM).
  • Orthogonal assays : Combine radioligand binding (e.g., 3^{3}H-agonist displacement) with functional assays (e.g., cAMP inhibition) .
  • Impurity profiling : UPLC-MS/MS detects genotoxic byproducts (e.g., brominated derivatives) that may interfere with activity .

Q. How do structural modifications to the methoxyphenyl or benzonitrile moieties influence pharmacological properties?

  • Methodological Answer :

  • Methoxy Position : 2-Methoxy substitution (vs. 3- or 4-) improves lipophilicity (logP ~2.5) and blood-brain barrier permeability, critical for CNS-targeted agents .
  • Benzonitrile Replacement : Replacing CN with COOH reduces receptor affinity (e.g., 5-HT1A_{1A} Ki_i increases from 2 nM to >1 µM) due to steric and electronic effects .
  • Comparative SAR : Fluorine or trifluoromethyl substitutions alter metabolic stability but may introduce toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.